molecular formula C22H24N6O B2640623 N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946320-93-0

N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2640623
CAS RN: 946320-93-0
M. Wt: 388.475
InChI Key: GKOKFCGIPJAYIN-UHFFFAOYSA-N
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Description

N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
BenchChem offers high-quality N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

Research has highlighted the synthesis of various N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including molecules with structures similar to the compound . These studies offer insight into the hydrogen bonding patterns and structural motifs in both hydrated and anhydrous forms of these compounds, providing a foundation for understanding their potential applications in materials science and chemical engineering (Trilleras et al., 2008). Additionally, the exploration of mixed solvates, like the one involving ethanol and hydrazine, reveals intricate details about the crystal packing and molecular conformations that could influence the compound's reactivity and interaction with various substrates (Trilleras et al., 2009).

Chemical Reactivity and Derivative Formation

The compound's chemical framework serves as a precursor for the synthesis of diverse derivatives, showcasing its versatility in chemical synthesis. For example, the transformation of 6-methylthiopyrimidines into pyrimidine derivatives and fused azolopyrimidines highlights the compound's potential as a building block for more complex heterocyclic structures, which could have implications in drug development, materials science, and catalysis (Cocco et al., 2000).

Molecular and Supramolecular Structures

Investigations into the molecular and supramolecular structures of amino-substituted benzimidazole-pyrimidine hybrids provide insights into potential applications in molecular recognition, sensor development, and the design of supramolecular assemblies. Such studies can inform the development of new materials with tailored properties for specific applications, including optoelectronics and pharmaceuticals (Vicentes et al., 2019).

Intermolecular Interactions and Stability

Research into the pH stability of azo dyes containing pyridine-2,6-diamine derivatives, similar to the compound of interest, has revealed their exceptional stability across a wide pH range. This characteristic is critical for applications in dyeing processes, biological staining, and the development of pH sensors, where stability and reliability are paramount (Zhao et al., 2017).

properties

IUPAC Name

6-N-(3-methoxypropyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-9-11-17(12-10-16)25-20-19-15-24-28(18-7-4-3-5-8-18)21(19)27-22(26-20)23-13-6-14-29-2/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKFCGIPJAYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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